molecular formula C19H24N2O3S B11796372 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11796372
M. Wt: 360.5 g/mol
InChI Key: KSFVWRLXPCSVJM-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosylpiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-methoxy-3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C19H24N2O3S/c1-14-7-9-17(10-8-14)25(22,23)21-11-5-4-6-18(21)16-12-15(2)19(24-3)20-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3

InChI Key

KSFVWRLXPCSVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)OC

Origin of Product

United States

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